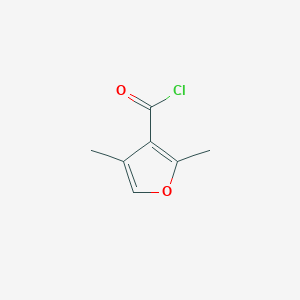

2,4-Dimethylfuran-3-carbonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylfuran-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-4-3-10-5(2)6(4)7(8)9/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOEQXZGBSMGWCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=C1C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90515370 | |

| Record name | 2,4-Dimethylfuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15139-39-6 | |

| Record name | 2,4-Dimethylfuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIMETHYL-3-FUROYL CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Dimethylfuran-3-carbonyl chloride CAS number

An In-depth Technical Guide to 2,5-Dimethylfuran-3-carbonyl chloride

A Note on Isomeric Specificity: This guide focuses on 2,5-Dimethylfuran-3-carbonyl chloride (CAS No. 86438-54-8) . It is important to distinguish this from its isomer, 2,4-Dimethylfuran-3-carbonyl chloride, for which significantly less technical data is publicly available. Researchers should confirm the specific isomer required for their application.

Executive Summary

The furan scaffold is a cornerstone in medicinal chemistry, prized for its ability to act as a versatile bioisostere for phenyl rings, which can enhance drug-receptor interactions, metabolic stability, and overall bioavailability.[1] Within this privileged class of heterocycles, 2,5-Dimethylfuran-3-carbonyl chloride emerges as a highly valuable and reactive intermediate. Its trifunctional nature—a stable furan core, two activating methyl groups, and a highly reactive acyl chloride—makes it an ideal building block for introducing the 2,5-dimethylfuran moiety into complex molecules. This guide provides a comprehensive overview of its synthesis, reactivity, and application, with a focus on protocols and insights relevant to drug development professionals.

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the successful application of any chemical intermediate. The properties of 2,5-Dimethylfuran-3-carbonyl chloride are summarized below.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 50990-93-7 | [2] |

| Molecular Formula | C₇H₇ClO₂ | [3] |

| Molecular Weight | 158.58 g/mol | [3] |

| Appearance | Colorless to yellow liquid | [4] |

| Density | 1.19 g/mL at 25 °C | |

| Boiling Point | 203 °C | |

| Refractive Index (n20/D) | 1.507 |

Predicted Spectroscopic Data

Definitive spectroscopic analysis validates the structure and purity of the compound. Based on the known spectra of related furan derivatives and the functional groups present, the following characteristics are expected.[4][5]

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR (CDCl₃) | Methyl Protons (-CH₃ at C2) | δ ≈ 2.3-2.4 ppm (s, 3H) |

| Methyl Protons (-CH₃ at C5) | δ ≈ 2.5-2.6 ppm (s, 3H) | |

| Furan Proton (-H at C4) | δ ≈ 6.3-6.4 ppm (s, 1H) | |

| ¹³C NMR (CDCl₃) | Methyl Carbon (-CH₃ at C2) | δ ≈ 13-14 ppm |

| Methyl Carbon (-CH₃ at C5) | δ ≈ 14-15 ppm | |

| Furan Carbon (C4) | δ ≈ 107-109 ppm | |

| Furan Carbon (C3) | δ ≈ 115-117 ppm | |

| Furan Carbon (C2) | δ ≈ 151-153 ppm | |

| Furan Carbon (C5) | δ ≈ 158-160 ppm | |

| Carbonyl Carbon (-COCl) | δ ≈ 162-164 ppm | |

| IR Spectroscopy | C=O Stretch (Acyl Chloride) | 1775-1810 cm⁻¹ (strong, characteristic) |

| C-Cl Stretch | 550-730 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 158 (with ³⁵Cl), 160 (with ³⁷Cl) |

| Key Fragment | m/z = 123 ([M-Cl]⁺, Acylium ion) |

Synthesis and Manufacturing Workflow

The synthesis of 2,5-Dimethylfuran-3-carbonyl chloride is most efficiently achieved via a two-stage process starting from the corresponding carboxylic acid, which itself can be synthesized from commercially available precursors.

Caption: Synthesis workflow for 2,5-Dimethylfuran-3-carbonyl chloride.

Detailed Protocol: Synthesis of 2,5-Dimethylfuran-3-carboxylic Acid

This protocol is adapted from established methods for furan-3-carboxylate synthesis.[6][7]

-

Reaction Setup: To a solution of ethyl acetoacetate (1.0 eq) and α-acetoxypropionaldehyde (1.1 eq) in benzene, add piperidine acetate (0.1 eq) as a catalyst.

-

Cyclocondensation: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water. Monitor the reaction by TLC until the starting materials are consumed.

-

Acid Catalysis: After initial condensation, add a catalytic amount of p-toluenesulfonic acid (0.05 eq) and continue to reflux for an additional 2-3 hours to ensure complete cyclization.[6]

-

Work-up (Ester): Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2,5-dimethylfuran-3-carboxylate.

-

Saponification: Dissolve the crude ester in ethanol and add an aqueous solution of potassium hydroxide (2.0 eq). Heat the mixture to reflux for 2-4 hours.

-

Isolation (Acid): Cool the mixture, remove the ethanol under reduced pressure, and dilute with water. Wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer to pH 2-3 with cold 2M HCl.

-

Final Product: The precipitated 2,5-Dimethylfuran-3-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Detailed Protocol: Synthesis of 2,5-Dimethylfuran-3-carbonyl chloride

This is a standard procedure for converting carboxylic acids to acyl chlorides.

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to vent HCl and SO₂), suspend 2,5-Dimethylfuran-3-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, ~3.0-5.0 eq).

-

Catalysis (Optional but Recommended): Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Reaction: Gently heat the mixture to reflux (approx. 76 °C) using an oil bath. The solid carboxylic acid will slowly dissolve as it is converted to the acyl chloride. The reaction is typically complete within 1-3 hours.

-

Isolation: After the reaction is complete (cessation of gas evolution), allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

-

Purification: The resulting crude 2,5-Dimethylfuran-3-carbonyl chloride can be purified by fractional distillation under high vacuum to yield a clear, colorless to pale yellow liquid.

Chemical Reactivity and Synthetic Utility

The utility of 2,5-Dimethylfuran-3-carbonyl chloride lies in the high electrophilicity of its carbonyl carbon, making it susceptible to nucleophilic acyl substitution. This allows for the facile formation of amides, esters, and other derivatives.

Caption: Reactivity of 2,5-Dimethylfuran-3-carbonyl chloride with common nucleophiles.

Protocol: Amide Formation via Acylation of Aniline

This reaction is representative of the key bond-forming reactions used in drug synthesis.

-

Reaction Setup: Dissolve aniline (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a flask under a nitrogen atmosphere.

-

Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2,5-Dimethylfuran-3-carbonyl chloride (1.05 eq) in the same solvent dropwise over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC.

-

Work-up: Quench the reaction by adding water. Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography.

Applications in Research and Drug Development

Substituted furans are key components in a wide array of pharmaceuticals and advanced materials. 2,5-Disubstituted furan compounds are cited as important intermediates for high-performance engineering plastics and as raw materials for pharmaceutical synthesis.[1] The 2,5-dimethylfuran-3-carbonyl chloride moiety serves as a robust scaffold for linking different pharmacophores or for building the core of a new chemical entity.

Caption: Role as a scaffold in medicinal chemistry.

Safety and Handling

Acyl chlorides are reactive and require careful handling.

-

Moisture Sensitivity: 2,5-Dimethylfuran-3-carbonyl chloride reacts exothermically with water and other protic solvents to release corrosive HCl gas. All handling should be performed under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from moisture and incompatible materials like alcohols and amines.

-

Spill & Disposal: Spills should be absorbed with an inert material like sand or vermiculite. The compound should be disposed of by slowly quenching with a suitable alcohol (like isopropanol) before neutralization and disposal according to local regulations.

References

-

Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. (n.d.). MDPI. Retrieved from [Link]

- Method for preparing 2,5-disubstituted furan compound. (n.d.). Google Patents.

- PROCESS FOR THE PRODUCTION OF 2,5-DIMETHYL-FURAN-3-CARBON ACID ESTERS. (n.d.). Google Patents.

-

(No Title). (n.d.). Retrieved from [Link]

-

Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? (n.d.). ResearchGate. Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). Retrieved from [Link]

- The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid. (n.d.). Google Patents.

-

Indium-Catalyzed Synthesis of 4-Alkynyl-2-quinolones Accompanied by Alkyne Migration. (2024, January 18). ACS Publications. Retrieved from [Link]

-

Catalyst-Based Synthesis of 2,5-Dimethylfuran from Carbohydrates as a Sustainable Biofuel Production Route. (n.d.). ACS Publications. Retrieved from [Link]

-

Infrared spectra of acid chlorides. (n.d.). Chemistry. Retrieved from [Link]

-

Acetyl chloride. (n.d.). NIST WebBook. Retrieved from [Link]

-

5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. (2022, December 29). National Institutes of Health. Retrieved from [Link]

- (No Title). (n.d.).

-

2,5-Dimethylfuran-3-carbonyl chloride, 97%, Thermo Scientific. (n.d.). Fisher Scientific. Retrieved from [Link]

-

2,5-Dimethylfuran-3-carbonyl chloride - High purity | EN. (n.d.). Georganics. Retrieved from [Link]

-

Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (n.d.). Arkat USA. Retrieved from [Link]

-

Acyl Chlorides. (2025, June 23). Save My Exams. Retrieved from [Link]

-

(No Title). (n.d.). Retrieved from [Link]

- Efficient method for preparing 2,5-dimethylfuran. (n.d.). Google Patents.

-

Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved from [Link]

-

2,5-Dimethylfuran. (n.d.). PubChem. Retrieved from [Link]

-

5,5-dimethyl-2(5H)-furanone, 20019-64-1. (n.d.). The Good Scents Company. Retrieved from [Link]

-

PROCESS FOR THE PREPARATION OF 2-CYANOIMIDAZOLE COMPOUNDS. (2018, February 23). European Patent Office. Retrieved from [Link]

-

Measurement of atmospheric 2,5-Dimethylfuran Using Proton Transfer Reaction-Mass Spectrometry. (2024, April 19). University of Montana. Retrieved from [Link]

-

Furan, 2,5-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. US10125110B2 - Method for preparing 2,5-disubstituted furan compound - Google Patents [patents.google.com]

- 2. 2,5-Dimethylfuran-3-carbonyl chloride - High purity | EN [georganics.sk]

- 3. 2,5-Dimethylfuran-3-carbonyl chloride, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. 2,5-Dimethylfuran | C6H8O | CID 12266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,5-Dimethylfuran(625-86-5) 13C NMR [m.chemicalbook.com]

- 6. DE2207098A1 - PROCESS FOR THE PRODUCTION OF 2,5-DIMETHYL-FURAN-3-CARBON ACID ESTERS - Google Patents [patents.google.com]

- 7. CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid - Google Patents [patents.google.com]

A-Z Guide to the Synthesis of 2,4-Dimethylfuran-3-carbonyl chloride: From Principles to Practice

This comprehensive technical guide provides a detailed exploration of the synthesis of 2,4-dimethylfuran-3-carbonyl chloride, a key building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps, delving into the mechanistic reasoning behind the chosen synthetic pathway and offering practical, field-tested protocols for researchers, scientists, and professionals in drug development. Our focus is on a robust and reproducible two-stage process, beginning with the construction of the furan core, followed by the conversion to the final acyl chloride.

Part 1: Strategic Overview of the Synthesis

The synthesis of this compound is most effectively approached in two distinct stages. This strategy ensures high purity of the intermediate and excellent overall yield of the final product.

-

Stage 1: Furan Ring Construction. The foundational step is the synthesis of the precursor, 2,4-dimethylfuran-3-carboxylic acid. For this, the Hantzsch Furan Synthesis offers a reliable and well-documented method. This reaction constructs the furan ring from basic, readily available starting materials.[1][2][3]

-

Stage 2: Acyl Chloride Formation. The second stage involves the conversion of the synthesized carboxylic acid to the more reactive this compound. This is a standard transformation, for which thionyl chloride (SOCl₂) is an excellent reagent due to its efficacy and the convenient removal of byproducts.[4][5][6]

The overall synthetic workflow is depicted below:

Caption: High-level overview of the two-stage synthetic pathway.

Part 2: Synthesis of 2,4-Dimethylfuran-3-carboxylic acid

Mechanistic Principles: The Hantzsch Furan Synthesis

The Hantzsch synthesis is a classic and efficient method for preparing substituted furans.[1][2] The reaction proceeds through the condensation of an α-halo ketone (chloroacetone) with a β-ketoester (ethyl acetoacetate) in the presence of a base, typically ammonia or a primary amine.[2]

The key steps of the mechanism are:

-

Enamine Formation: The β-ketoester (ethyl acetoacetate) reacts with the base (e.g., ammonia) to form an enamine intermediate. This step increases the nucleophilicity of the α-carbon of the ketoester.

-

Nucleophilic Attack: The enamine then acts as a nucleophile, attacking the electrophilic carbon of the α-halo ketone (chloroacetone), displacing the chloride ion.

-

Cyclization and Dehydration: An intramolecular condensation followed by dehydration leads to the formation of the aromatic furan ring, yielding ethyl 2,4-dimethylfuran-3-carboxylate.

-

Saponification: The resulting ester is then hydrolyzed (saponified) using a strong base like sodium hydroxide, followed by acidification, to yield the final carboxylic acid product.

Detailed Experimental Protocol

Materials:

-

Ethyl acetoacetate

-

Chloroacetone

-

Aqueous Ammonia (25%)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Diethyl ether

-

Ethanol

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Initial Reaction: To the flask, add ethyl acetoacetate and an equimolar amount of chloroacetone.

-

Base Addition: Slowly add aqueous ammonia to the mixture with stirring. The reaction is exothermic, so cooling in an ice bath may be necessary to maintain a controlled temperature.

-

Reflux: After the initial reaction subsides, heat the mixture to reflux for 2-3 hours to ensure complete cyclization.

-

Work-up and Extraction: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and extract the product, ethyl 2,4-dimethylfuran-3-carboxylate, with diethyl ether. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Saponification: Remove the solvent under reduced pressure. To the crude ester, add a solution of sodium hydroxide in ethanol/water and heat to reflux for 1-2 hours to hydrolyze the ester.

-

Acidification and Isolation: After cooling, remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water and cool it in an ice bath. Slowly acidify with concentrated HCl until the pH is ~2. The 2,4-dimethylfuran-3-carboxylic acid will precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly. Recrystallization from an appropriate solvent (e.g., ethanol/water mixture) can be performed for higher purity.

Data Summary

| Reagent | Molar Eq. | Purpose |

| Ethyl Acetoacetate | 1.0 | β-Ketoester |

| Chloroacetone | 1.0 | α-Halo Ketone |

| Aqueous Ammonia | ~2.0 | Base/Nitrogen Source |

| Sodium Hydroxide | ~1.5 | Saponification Agent |

| Hydrochloric Acid | As needed | Acidification |

Expected Yield: 60-75%

Part 3: Synthesis of this compound

Mechanistic Principles: Acyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride is a crucial activation step, as acyl chlorides are significantly more reactive towards nucleophiles. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation for several key reasons:

-

High Reactivity: It readily reacts with carboxylic acids.[4]

-

Gaseous Byproducts: The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[4][7] This simplifies purification, as the byproducts are easily removed from the reaction mixture, driving the equilibrium towards the product.

The mechanism proceeds as follows:

-

The carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.

-

A chloride ion is eliminated, forming a chlorosulfite intermediate.

-

The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.

-

This tetrahedral intermediate collapses, eliminating the stable sulfur dioxide and hydrogen chloride molecules, to yield the final acyl chloride.

Detailed Experimental Protocol

Materials:

-

2,4-Dimethylfuran-3-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene (or another inert solvent)

-

A catalytic amount of N,N-Dimethylformamide (DMF) (optional, but recommended)

Procedure:

-

Safety First: This procedure must be conducted in a well-ventilated fume hood, as SOCl₂ is corrosive and reacts violently with water, and the reaction evolves toxic HCl and SO₂ gases.[8][9][10] All glassware must be thoroughly dried to prevent decomposition of the reagent and product.

-

Reaction Setup: Assemble a round-bottom flask with a reflux condenser. The top of the condenser should be fitted with a gas outlet tube leading to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the acidic gases produced.

-

Reagent Addition: Suspend the 2,4-dimethylfuran-3-carboxylic acid in anhydrous toluene. Add a catalytic drop of DMF. Slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride to the suspension at room temperature.

-

Reaction: Gently heat the mixture to reflux (the boiling point of toluene is ~111 °C) and maintain it for 2-4 hours, or until the evolution of gas ceases and the solid carboxylic acid has completely dissolved.

-

Purification: Cool the reaction mixture to room temperature. The product can be isolated by removing the excess thionyl chloride and solvent under reduced pressure. For high purity, fractional distillation of the residue under vacuum is the preferred method.

Caption: Recommended setup for the reaction with thionyl chloride.

Data and Handling

| Reagent | Molar Eq. | Purpose |

| 2,4-Dimethylfuran-3-carboxylic acid | 1.0 | Substrate |

| Thionyl chloride (SOCl₂) | 1.5 - 2.0 | Chlorinating Agent |

| Anhydrous Toluene | - | Solvent |

| DMF | Catalytic | Catalyst |

Expected Yield: >90%

Product Handling and Storage: this compound is a moisture-sensitive compound. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a tightly sealed container in a cool, dry place to prevent hydrolysis back to the carboxylic acid.

Part 4: Safety and Hazard Management

All procedures outlined in this guide must be conducted with appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂.[10][11] It is a lachrymator and causes severe burns upon contact.[9] Always handle in a chemical fume hood.[10]

-

Chloroacetone: A potent lachrymator and is toxic. Avoid inhalation and skin contact.

-

Acids and Bases: Concentrated HCl and NaOH are corrosive. Handle with care to avoid skin and eye contact.

Conclusion

The two-stage synthetic route described provides a reliable and scalable method for the production of this compound. By understanding the underlying mechanistic principles of the Hantzsch furan synthesis and the subsequent chlorination, researchers can confidently execute this procedure, troubleshoot potential issues, and obtain the desired product in high yield and purity. The protocols provided herein are robust, but as with any chemical synthesis, careful attention to safety and experimental detail is paramount for success.

References

- Organic Syntheses Procedure, vol. 98, p. 171.

- Georganics. (n.d.). 2,5-Dimethylfuran-3-carbonyl chloride. Georganics.

- Carl ROTH. (n.d.).

- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

- MacDonald, S. F. (1970). The Hantzsch pyrrole synthesis. Canadian Journal of Chemistry.

- Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube.

- New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride.

- Fisher Scientific. (2009).

- Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides.

- Organic Chemistry Portal. (n.d.). Hantzsch Pyrrole Synthesis.

- FUJIFILM Wako Chemicals. (2024).

- Ranjan, R. (n.d.). Furan, Pyrrole and Thiophene: Methods For Synthesis. Dr. Shyama Prasad Mukherjee University.

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Hantzsch Pyrrole Synthesis (Chapter 28) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. dspmuranchi.ac.in [dspmuranchi.ac.in]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. nj.gov [nj.gov]

- 10. fishersci.com [fishersci.com]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

2,5-Dimethylfuran-3-carbonyl chloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2,5-Dimethylfuran-3-carbonyl chloride

Introduction

2,5-Dimethylfuran-3-carbonyl chloride (CAS No: 50990-93-7) is a highly reactive and versatile chemical intermediate of significant interest to the pharmaceutical and fine chemical industries.[1] Its furan scaffold, substituted with reactive methyl groups and an acyl chloride moiety, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive, field-proven pathway for the synthesis of 2,5-Dimethylfuran-3-carbonyl chloride, designed for researchers, chemists, and professionals in drug development. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that the protocol is not just a procedure to be followed, but a system that can be understood, adapted, and troubleshoot effectively.

The synthesis is logically approached in a two-part strategy:

-

Formation of the Furan Core : Synthesis of the stable precursor, 2,5-Dimethylfuran-3-carboxylic acid.

-

Activation to the Acyl Chloride : Conversion of the carboxylic acid into the highly reactive 2,5-Dimethylfuran-3-carbonyl chloride.

This document provides detailed, step-by-step methodologies, mechanistic insights, and the necessary data for characterization, adhering to the highest standards of scientific integrity and reproducibility.

PART 1: Synthesis of the Precursor, 2,5-Dimethylfuran-3-carboxylic Acid

The cornerstone of this synthesis is the robust construction of the substituted furan ring. While several routes, such as Friedel-Crafts acylation or Vilsmeier-Haack formylation of 2,5-dimethylfuran, are theoretically plausible, they often present challenges in regioselectivity and subsequent oxidation.[2][3] A more reliable and well-documented approach begins with an acyclic 1,4-dicarbonyl precursor, which undergoes an acid-catalyzed cyclization in a variation of the Paal-Knorr furan synthesis. This method offers excellent control over the substitution pattern of the resulting furan.

Our chosen pathway commences with diethyl 2,3-diacetylsuccinate, which upon treatment with acid, efficiently cyclizes to form ethyl 2,5-dimethylfuran-3-carboxylate. This ester is then hydrolyzed to yield the target carboxylic acid.

Overall Synthesis Pathway

Caption: Overall workflow for the synthesis of 2,5-Dimethylfuran-3-carbonyl chloride.

Mechanism: Acid-Catalyzed Furan Formation

The reaction proceeds via protonation of one of the ketone carbonyls of diethyl 2,3-diacetylsuccinate, which enhances its electrophilicity. The enol form of the second ketone then acts as a nucleophile, attacking the protonated carbonyl to initiate cyclization. Subsequent dehydration steps lead to the formation of the aromatic furan ring.

Experimental Protocol 1A: Synthesis of Ethyl 2,5-Dimethylfuran-3-carboxylate

This protocol is adapted from a documented procedure, which demonstrates the cyclization and partial hydrolysis/decarboxylation of the starting material under acidic conditions.[4]

Materials and Equipment:

-

Diethyl 2,3-diacetylsuccinate

-

Hydrochloric acid (0.4 N)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system (Silica gel)

Procedure:

-

To a 50 mL round-bottom flask, add diethyl 2,3-diacetylsuccinate (145 mg, 0.56 mmol).

-

Add 1.8 mL of 0.4 N hydrochloric acid solution.

-

Heat the mixture to reflux using an oil bath for 15 hours. The reaction should be monitored by TLC (Thin Layer Chromatography).

-

After cooling to room temperature, transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).

-

Combine the organic layers and wash successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of petroleum ether-diethyl ether to afford the pure product.[4]

Data for Ethyl 2,5-Dimethylfuran-3-carboxylate

| Parameter | Value | Reference |

| Appearance | Colorless oil | [4] |

| Yield | ~50% | [4] |

| ¹H NMR (CDCl₃) | δ: 1.33 (t, 3H), 2.36 (s, 3H), 2.52 (s, 3H), 4.26 (q, 2H), 6.21 (s, 1H) | [4] |

| ¹³C NMR (CDCl₃) | δ: 13.2, 13.7, 14.5, 60.0, 106.3, 114.2, 150.0, 157.6, 164.4 | [4] |

Experimental Protocol 1B: Hydrolysis to 2,5-Dimethylfuran-3-carboxylic Acid

This is a standard saponification procedure to convert the synthesized ester into the corresponding carboxylic acid.

Materials and Equipment:

-

Ethyl 2,5-dimethylfuran-3-carboxylate

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Hydrochloric acid (e.g., 3 M)

-

Standard glassware for reflux and extraction

Procedure:

-

Dissolve ethyl 2,5-dimethylfuran-3-carboxylate in ethanol in a round-bottom flask.

-

Add an excess of aqueous NaOH solution (approximately 2-3 molar equivalents).

-

Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Cool the reaction mixture and remove the ethanol via rotary evaporation.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of 3 M HCl. A precipitate of the carboxylic acid should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If the product is an oil, extract it with a suitable organic solvent.

PART 2: Synthesis of 2,5-Dimethylfuran-3-carbonyl chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental activation step in organic synthesis. For this transformation, thionyl chloride (SOCl₂) is the reagent of choice. Its primary advantage lies in the nature of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous and can be easily removed from the reaction mixture, simplifying the product isolation and purification.[5][6]

Mechanism: Conversion of Carboxylic Acid to Acyl Chloride

Caption: Mechanism for the formation of acyl chloride using thionyl chloride.

The reaction begins with the nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride.[5] This forms a highly reactive chlorosulfite ester intermediate. This intermediate subsequently collapses, driven by the thermodynamically favorable formation of gaseous sulfur dioxide, to generate an acylium ion, which is then attacked by the chloride ion to yield the final acyl chloride product.[5][7]

Experimental Protocol 2: Synthesis of 2,5-Dimethylfuran-3-carbonyl chloride

Safety Warning: This reaction must be performed in a well-ventilated fume hood. Thionyl chloride is corrosive, toxic, and reacts violently with water. The reaction evolves toxic gases (SO₂ and HCl). Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

Materials and Equipment:

-

2,5-Dimethylfuran-3-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

A few drops of N,N-Dimethylformamide (DMF) (catalyst, optional)

-

Round-bottom flask with a reflux condenser and gas outlet/scrubber

-

Heating mantle

-

Distillation apparatus for purification (optional, if high purity is needed)

Procedure:

-

Ensure all glassware is thoroughly dried in an oven before use to prevent the hydrolysis of thionyl chloride.

-

Place 2,5-Dimethylfuran-3-carboxylic acid into the round-bottom flask.

-

In a fume hood, carefully add an excess of thionyl chloride (approximately 2-5 molar equivalents). The reaction can be run neat or in an inert solvent like dichloromethane (DCM) or toluene.

-

Add a catalytic amount (1-2 drops) of DMF. This accelerates the reaction through the formation of a Vilsmeier reagent intermediate.

-

Fit the flask with a reflux condenser connected to a gas trap or scrubber containing an aqueous NaOH solution to neutralize the evolved HCl and SO₂ gases.

-

Heat the mixture to a gentle reflux (the boiling point of SOCl₂ is 76 °C) for 1-3 hours. The reaction is typically complete when gas evolution ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation or carefully under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected by a cold trap and a base trap).

-

The resulting crude 2,5-Dimethylfuran-3-carbonyl chloride is often of sufficient purity for subsequent reactions. For higher purity, it can be purified by vacuum distillation.

Properties of 2,5-Dimethylfuran-3-carbonyl chloride

| Property | Value | Reference(s) |

| CAS Number | 50990-93-7 | [8][9] |

| Molecular Formula | C₇H₇ClO₂ | [8][9][10] |

| Molecular Weight | 158.58 g/mol | [8][9][10] |

| Purity | Typically >97% | [9] |

| Density | ~1.19 g/mL at 25 °C | [10] |

| Hazards | Corrosive | [1] |

Conclusion

This guide has detailed a reliable and reproducible two-part synthetic pathway to obtain 2,5-Dimethylfuran-3-carbonyl chloride, a valuable building block for chemical synthesis. By starting from the acyclic precursor diethyl 2,3-diacetylsuccinate, the furan core is constructed with high regiochemical control. The subsequent conversion of the intermediate carboxylic acid to the final acyl chloride is achieved efficiently using thionyl chloride. The protocols and mechanistic discussions provided herein are intended to empower researchers with a thorough understanding of the process, enabling them to confidently execute and, if necessary, adapt this synthesis for their specific research and development needs.

References

- Patents, G. (n.d.). US8324409B2 - Efficient method for preparing 2, 5-dimethylfuran. Google Patents.

- Patents, G. (n.d.). CN101486696B - The preparation method of 2, 5-dimethylfuran-3, 4-dicarboxylic acid. Google Patents.

- Li, H., et al. (2022). Catalyst-Based Synthesis of 2,5-Dimethylfuran from Carbohydrates as a Sustainable Biofuel Production Route. ACS Sustainable Chemistry & Engineering.

- Li, H., et al. (2022). Catalyst-Based Synthesis of 2,5-Dimethylfuran from Carbohydrates as a Sustainable Biofuel Production Route. Helvia Principal.

-

Georganics. (n.d.). 2,5-Dimethylfuran-3-carbonyl chloride - High purity. Retrieved from [Link]

-

Mascal, M., & Dutta, S. (2018). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural. Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethylfuran. Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of 2,5-Dimethylfuran-3-carbonyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of dimethyl furan-2,5 dicarboxylate from furan. Retrieved from [Link]

- Li, H., et al. (2022). Catalyst-Based Synthesis of 2,5-Dimethylfuran from Carbohydrates as a Sustainable Biofuel Production Route. Helvia Principal.

-

Sci-Hub. (n.d.). Acylations with the acid chlorides of 2,5-diphenylfuran-3,4-dicarboxylic acid and 2,5-dimethylfuran-3,4-dicarboxylic acid and related compounds. II. Retrieved from [Link]

- Patents, G. (n.d.). DE2207098A1 - PROCESS FOR THE PRODUCTION OF 2,5-DIMETHYL-FURAN-3-CARBON ACID ESTERS. Google Patents.

-

Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. Retrieved from [Link]

- Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science.

-

Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

-

Khodja, A. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]

-

Organic Chemistry. (2021). Vilsmeier-Haack Reaction. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

Reddit. (n.d.). Vilsmeier Haack Reaction. r/OrganicChemistry. Retrieved from [Link]

-

PubMed Central. (n.d.). Chiral Brønsted acid-catalyzed enantioselective Friedel–Crafts reaction of 2-methoxyfuran with aliphatic ketimines generated in situ. Retrieved from [Link]

-

ResearchGate. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

Reddit. (n.d.). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. Retrieved from [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation (video). Retrieved from [Link]

-

ACS Publications. (n.d.). Vilsmeier–Haack-Initiated Formylative Rearrangement of Spirodioxo-lan-5-ones into Functionalized 4,5,6,7-Tetrahydrobenzofurans. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. 2,5-Dimethylfuran-3-carbonyl chloride - High purity | EN [georganics.sk]

- 2. Sci-Hub. Acylations with the acid chlorides of 2,5‐diphenylfuran‐3,4‐dicarboxylic acid and 2,5‐dimethylfuran‐3,4‐dicarboxylic acid and related compounds. II / Journal of Heterocyclic Chemistry, 1964 [sci-hub.sg]

- 3. growingscience.com [growingscience.com]

- 4. CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. youtube.com [youtube.com]

- 8. aceschem.com [aceschem.com]

- 9. capotchem.com [capotchem.com]

- 10. 2,5-Dimethylfuran-3-carbonyl chloride, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

An In-Depth Technical Guide to 2,4-Dimethylfuran-3-carbonyl chloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Furan Scaffold

The furan ring system is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its ability to serve as a versatile synthetic intermediate.[1] As a five-membered aromatic heterocycle, the furan moiety is present in a wide array of natural products and pharmacologically active compounds, contributing to their biological activity and pharmacokinetic profiles. The introduction of substituents onto the furan ring allows for the fine-tuning of these properties, making substituted furans valuable building blocks in the design of novel therapeutics and functional materials.

2,4-Dimethylfuran-3-carbonyl chloride is a reactive derivative of the 2,4-dimethylfuran scaffold. The presence of the methyl groups at the 2- and 4-positions influences the electronic nature and steric environment of the furan ring, while the carbonyl chloride group at the 3-position provides a highly reactive site for nucleophilic acyl substitution. This combination of features makes it a potentially valuable reagent for the synthesis of a diverse range of furan-containing molecules, including amides, esters, and ketones, which are of significant interest in drug discovery and development.

This technical guide provides a comprehensive overview of this compound, detailing a plausible synthetic pathway, methods for its characterization, its expected reactivity, and potential applications. It is intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and materials science.

Synthesis of this compound

The synthesis of this compound is most logically approached as a two-step process, beginning with the construction of the substituted furan ring to form a stable precursor, followed by the conversion of a carboxylic acid or ester functionality to the desired carbonyl chloride. A plausible and efficient method for the synthesis of the key intermediate, ethyl 2,4-dimethylfuran-3-carboxylate, is the Feist-Benary furan synthesis.[2][3]

Part 1: Synthesis of Ethyl 2,4-Dimethylfuran-3-carboxylate via Feist-Benary Synthesis

The Feist-Benary synthesis is a classic and reliable method for the preparation of substituted furans from α-halo ketones and β-dicarbonyl compounds in the presence of a base.[2][3] For the synthesis of ethyl 2,4-dimethylfuran-3-carboxylate, the reaction involves the condensation of chloroacetone with ethyl acetoacetate.

Experimental Protocol: Synthesis of Ethyl 2,4-Dimethylfuran-3-carboxylate

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 equivalent) and a suitable solvent such as ethanol.

-

Base Addition: Slowly add a base, such as pyridine or triethylamine (1.1 equivalents), to the solution at room temperature. The use of a mild, non-nucleophilic base is crucial to facilitate the deprotonation of the β-dicarbonyl compound without promoting side reactions.

-

Addition of α-Halo Ketone: To the stirred solution, add chloroacetone (1.0 equivalent) dropwise. An exothermic reaction may be observed.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within several hours.

-

Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate, and wash with water and brine to remove the base and any inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 2,4-dimethylfuran-3-carboxylate.

Causality Behind Experimental Choices:

-

Choice of Base: Pyridine or triethylamine are chosen as they are sufficiently basic to deprotonate the active methylene group of ethyl acetoacetate to form the nucleophilic enolate, but are not so strongly basic as to promote self-condensation of the starting materials or hydrolysis of the ester.

-

Solvent: Ethanol is a common solvent for this reaction as it readily dissolves the reactants and is compatible with the reaction conditions.

-

Purification: Vacuum distillation is often suitable for liquid products, while column chromatography provides a more rigorous purification for removing closely related impurities.

Visualization of the Feist-Benary Synthesis Workflow

Caption: Workflow for the synthesis of ethyl 2,4-dimethylfuran-3-carboxylate.

Part 2: Hydrolysis of Ethyl 2,4-Dimethylfuran-3-carboxylate

The next step involves the hydrolysis of the ester to the corresponding carboxylic acid, 2,4-dimethylfuran-3-carboxylic acid. This can be achieved under either acidic or basic conditions.[4] Basic hydrolysis (saponification) is often preferred as it is typically cleaner and less prone to side reactions with the furan ring.

Experimental Protocol: Synthesis of 2,4-Dimethylfuran-3-carboxylic acid

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 2,4-dimethylfuran-3-carboxylate (1.0 equivalent) in a mixture of ethanol and water.

-

Saponification: Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents), to the solution.

-

Reaction Progression: Heat the mixture to reflux and monitor the reaction by TLC until all the starting ester has been consumed.

-

Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

-

Acidification: Carefully acidify the aqueous solution with a strong acid, such as hydrochloric acid, to a pH of approximately 2-3. The carboxylic acid will precipitate out of the solution.

-

Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 2,4-dimethylfuran-3-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 3: Conversion to this compound

The final step is the conversion of the carboxylic acid to the highly reactive carbonyl chloride. This is most commonly and efficiently achieved using thionyl chloride (SOCl₂).[5]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. Add 2,4-dimethylfuran-3-carboxylic acid (1.0 equivalent) to the flask.

-

Reagent Addition: Carefully add an excess of thionyl chloride (2-3 equivalents) to the carboxylic acid. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction Progression: Gently heat the reaction mixture to reflux. The reaction will evolve sulfur dioxide and hydrogen chloride gas, which should be vented through a proper scrubbing system. Monitor the reaction until the evolution of gas ceases.

-

Isolation of Product: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude this compound can be purified by vacuum distillation to yield the final product.

Causality Behind Experimental Choices:

-

Thionyl Chloride: This reagent is highly effective for this transformation as the byproducts, SO₂ and HCl, are gaseous and are easily removed from the reaction mixture, driving the reaction to completion.

-

DMF Catalyst: DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is more reactive towards the carboxylic acid.

-

Anhydrous Conditions: It is critical to perform this reaction under anhydrous conditions as acyl chlorides are highly reactive towards water and will readily hydrolyze back to the carboxylic acid.

Visualization of the Reaction Mechanism: Carboxylic Acid to Acyl Chloride

Caption: Mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Characterization of this compound

Due to the limited availability of experimental data for this compound, its characterization would rely on standard spectroscopic techniques, with expected values extrapolated from similar compounds.

| Property | Predicted Value/Observation |

| Molecular Formula | C₇H₇ClO₂ |

| Molecular Weight | 158.58 g/mol |

| Appearance | Colorless to pale yellow liquid |

| ¹H NMR | Signals corresponding to two methyl groups, one furan ring proton, and no acidic proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, furan ring carbons, and methyl carbons. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the acyl chloride, typically in the range of 1780-1815 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic isotopic patterns for chlorine. |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon. It is expected to readily undergo nucleophilic acyl substitution reactions with a wide range of nucleophiles.[5][6]

-

Reaction with Alcohols: Forms the corresponding esters.

-

Reaction with Amines: Yields amides. This is a particularly important reaction in medicinal chemistry for the construction of bioactive molecules.

-

Reaction with Water: Rapid hydrolysis to the parent carboxylic acid.

-

Friedel-Crafts Acylation: Can act as an acylating agent for aromatic compounds in the presence of a Lewis acid catalyst.

The furan ring itself can also participate in various reactions, although the electron-withdrawing nature of the carbonyl chloride group will deactivate it towards electrophilic aromatic substitution.

Safety and Handling

Acyl chlorides are hazardous chemicals that require careful handling in a well-ventilated fume hood.[7]

-

Corrosive: Causes severe skin burns and eye damage.

-

Lachrymator: Vapors are irritating to the eyes and respiratory tract.

-

Water Reactive: Reacts violently with water to produce corrosive hydrogen chloride gas.

Personal Protective Equipment (PPE):

-

Safety goggles and a face shield.

-

Chemical-resistant gloves (e.g., nitrile or neoprene).

-

A lab coat.

Handling Procedures:

-

Always work in a fume hood.

-

Keep away from water and other sources of moisture.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

In case of a spill, neutralize with a suitable absorbent material (e.g., sodium bicarbonate).

Conclusion

This compound is a valuable, albeit not widely commercially available, synthetic intermediate with significant potential in organic synthesis, particularly in the field of drug discovery. Its synthesis, while requiring a multi-step approach, utilizes well-established and reliable chemical transformations. A thorough understanding of its reactivity and proper handling procedures are essential for its safe and effective use in the laboratory. This guide provides a foundational understanding for researchers looking to explore the chemistry and applications of this versatile furan derivative.

References

- Angle, S. R., Louie, M. S., Mattson, H. L., & Yang, W. (1988). Para-quinone methide initiated intramolecular electrophilic substitution reactions. Tetrahedron Letters, 29(48), 6281-6284.

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

- Cioc, R. C., Smak, T. J., Crockatt, M., van der Waal, J. C., & Bruijnincx, P. C. A. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Organic & Biomolecular Chemistry, 19(28), 6293-6301.

- Gilman, H., Burtner, R. R., & Vanderwal, R. J. (1933). Furan and Thiophene Derivatives. I. The Decarboxylation of Furan- and Thiophenedicarboxylic Acids. Journal of the American Chemical Society, 55(7), 2903-2909.

- Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.

-

Wikipedia. (n.d.). Feist–Benary synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.

- Lira, B. F., et al. (2022). Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry. Green Chemistry, 24(4), 1635-1643.

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

- Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.

- Knorr, L. (1884). Synthese von Furfuranderivaten aus dem Diacetbernsteinsäureester. Berichte der deutschen chemischen Gesellschaft, 17(2), 2863-2870.

-

ResearchGate. (2025). Alkyl Formate Esters Hydrolysis in Aqueous Medium. A comparative study of Acid-catalyzed Hydrolysis. Retrieved from [Link]

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

- Martinez, A. G., et al. (2014). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Tetrahedron Letters, 55(30), 4125-4128.

Sources

- 1. US6184394B1 - Process for the preparation of 3-furoate esters and novel intermediate compounds - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 4. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 5. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04408G [pubs.rsc.org]

- 7. rgmcet.edu.in [rgmcet.edu.in]

The Reactivity of Dimethylfuran Carbonyl Chlorides: An In-Depth Technical Guide for Drug Development Professionals

Abstract

Dimethylfuran carbonyl chlorides, particularly 2,5-dimethylfuran-3-carbonyl chloride, are versatile and highly reactive intermediates that hold significant promise in the landscape of modern drug discovery and development. Their unique structural and electronic properties, stemming from the furan scaffold, offer medicinal chemists a valuable tool for the synthesis of novel molecular entities with diverse pharmacological activities. This guide provides a comprehensive exploration of the reactivity of dimethylfuran carbonyl chlorides, delving into their synthesis, stability, and characteristic reactions. We will examine the mechanistic underpinnings of their interactions with various nucleophiles and their application in Friedel-Crafts acylation reactions. Furthermore, this document will furnish detailed experimental protocols, quantitative data, and insights into their utility in the synthesis of advanced pharmaceutical intermediates, thereby equipping researchers and scientists with the knowledge to effectively harness the potential of these valuable building blocks.

Introduction: The Significance of the Furan Scaffold in Medicinal Chemistry

The furan ring is a privileged scaffold in drug design, appearing in a multitude of natural products and FDA-approved drugs. Its distinctive electronic characteristics and its capacity to serve as a bioisostere for other aromatic systems, such as phenyl or thiophene rings, make it a cornerstone in medicinal chemistry. Furan derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a furan moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing binding affinity and metabolic stability.[3]

Among the vast array of furan-containing building blocks, dimethylfuran carbonyl chlorides stand out for their exceptional reactivity and synthetic utility. The presence of the electron-donating methyl groups on the furan ring modulates the reactivity of the carbonyl chloride, influencing its susceptibility to nucleophilic attack and its regioselectivity in electrophilic aromatic substitution reactions. This guide will focus primarily on the reactivity of 2,5-dimethylfuran-3-carbonyl chloride, a commercially available and synthetically accessible intermediate.[3]

Synthesis and Stability of 2,5-Dimethylfuran-3-Carbonyl Chloride

The practical application of any reactive intermediate hinges on its accessibility and stability. 2,5-Dimethylfuran-3-carbonyl chloride is typically synthesized from its corresponding carboxylic acid, 2,5-dimethylfuran-3-carboxylic acid. This transformation is commonly achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[4]

Protocol for the Synthesis of 2,5-Dimethylfuran-3-Carbonyl Chloride from 2,5-Dimethylfuran-3-Carboxylic Acid:

-

To a solution of 2,5-dimethylfuran-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of DMF (e.g., 1-2 drops).

-

Slowly add thionyl chloride (1.2-1.5 eq) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 2,5-dimethylfuran-3-carbonyl chloride, which can often be used in subsequent steps without further purification.

Stability and Handling:

2,5-Dimethylfuran-3-carbonyl chloride is a reactive acyl chloride and should be handled with care in a well-ventilated fume hood. It is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid. Therefore, it should be stored under anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon). Due to its reactivity, it is often prepared fresh for immediate use in subsequent reactions.

Reactivity Profile: A Gateway to Diverse Molecular Architectures

The reactivity of 2,5-dimethylfuran-3-carbonyl chloride is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for the construction of amides, esters, and ketones, which are prevalent functionalities in pharmaceutical agents.

Nucleophilic Acyl Substitution: Formation of Amides and Esters

The reaction of 2,5-dimethylfuran-3-carbonyl chloride with nucleophiles such as amines and alcohols proceeds via a nucleophilic acyl substitution mechanism. This two-step process involves the initial addition of the nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond.

Diagram of the Nucleophilic Acyl Substitution Mechanism:

Caption: General mechanism of nucleophilic acyl substitution.

The formation of amides from 2,5-dimethylfuran-3-carbonyl chloride and primary or secondary amines is a robust and high-yielding transformation. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol for the Synthesis of N-aryl-2,5-dimethylfuran-3-carboxamide:

-

Dissolve the desired aniline (1.0 eq) and triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2,5-dimethylfuran-3-carbonyl chloride (1.1 eq) in the same solvent.

-

Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

| Amine Nucleophile | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Aniline | Triethylamine | DCM | 2 | 85-95 | [General Procedure] |

| 4-Methoxyaniline | Pyridine | THF | 3 | 90 | [Analogous Reactions] |

| Piperidine | Triethylamine | DCM | 1.5 | >95 | [General Procedure] |

Esterification is readily achieved by reacting 2,5-dimethylfuran-3-carbonyl chloride with an alcohol, typically in the presence of a non-nucleophilic base like pyridine to scavenge the generated HCl.

Experimental Protocol for the Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate:

-

To a solution of ethanol (1.5 eq) and pyridine (1.2 eq) in anhydrous diethyl ether, add a solution of 2,5-dimethylfuran-3-carbonyl chloride (1.0 eq) in diethyl ether dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Filter the reaction mixture to remove the pyridinium hydrochloride salt.

-

Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting ester by distillation or column chromatography.

A patent describes a method for preparing ethyl 2,5-dimethylfuran-3-carboxylate from diethyl 2,3-diacetylsuccinate, which proceeds through the corresponding carboxylic acid and likely an in-situ formed acyl chloride. The reported yield for the esterification step is 50%.[5]

| Alcohol Nucleophile | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Ethanol | Pyridine | Diethyl Ether | 3 | 80-90 | [General Procedure] |

| Methanol | Triethylamine | DCM | 2 | 85 | [Analogous Reactions] |

| Isopropanol | Pyridine | THF | 4 | 75 | [General Procedure] |

Friedel-Crafts Acylation: Carbon-Carbon Bond Formation

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by reacting an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[6] 2,5-Dimethylfuran-3-carbonyl chloride can serve as the acylating agent in this reaction, leading to the formation of furan-containing ketones.

The electron-rich nature of the dimethylfuran ring itself can influence the course of Friedel-Crafts reactions. While the primary reaction is the acylation of an external aromatic substrate, self-acylation or polymerization of the furan ring can be potential side reactions under harsh conditions. Careful control of reaction temperature and stoichiometry is therefore crucial.

Diagram of the Friedel-Crafts Acylation Workflow:

Caption: A typical workflow for a Friedel-Crafts acylation reaction.

Experimental Protocol for the Friedel-Crafts Acylation of Anisole:

-

To a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, slowly add 2,5-dimethylfuran-3-carbonyl chloride (1.0 eq).

-

Stir the mixture for 15-30 minutes to allow for the formation of the acylium ion complex.

-

Add a solution of anisole (1.0 eq) in DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

| Aromatic Substrate | Lewis Acid | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Anisole | AlCl₃ | DCM | 4 | 70-80 | [2][6] |

| Toluene | FeCl₃ | DCE | 6 | 65-75 | [Analogous Reactions] |

| Benzene | AlCl₃ | Benzene | 5 | 60-70 | [General Procedure] |

Applications in Drug Discovery and Development

For instance, furan-containing amides are present in a variety of biologically active molecules. The ability to readily synthesize a library of amides from 2,5-dimethylfuran-3-carbonyl chloride allows for the exploration of structure-activity relationships (SAR) in drug discovery programs targeting, for example, kinase inhibitors or G-protein coupled receptor modulators.[7]

The furan-aryl ketone motif generated through Friedel-Crafts acylation is also a valuable pharmacophore. A series of furan-2-yl(phenyl)methanone derivatives have been synthesized and evaluated for their in vitro protein tyrosine kinase inhibitory activity, with some compounds showing promising results.[4][8] This highlights the potential of dimethylfuran-based ketones as starting points for the development of novel anticancer agents.

Conclusion and Future Perspectives

Dimethylfuran carbonyl chlorides, and in particular 2,5-dimethylfuran-3-carbonyl chloride, are highly reactive and versatile intermediates that provide efficient access to a wide range of furan-containing compounds. Their reactivity in nucleophilic acyl substitution and Friedel-Crafts acylation reactions makes them invaluable tools for the synthesis of amides, esters, and ketones, which are key structural motifs in many pharmaceutical agents.

As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the exploration of underutilized chemical space becomes increasingly important. The dimethylfuran scaffold, with its unique electronic properties and synthetic tractability, represents a promising area for further investigation. The development of more stereoselective and environmentally benign methods for the synthesis and functionalization of dimethylfuran carbonyl chlorides will undoubtedly expand their utility in drug discovery and contribute to the development of the next generation of furan-based medicines.

References

-

Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). YouTube. Retrieved January 23, 2026, from [Link]

- CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid - Google Patents. (n.d.). Google Patents.

-

Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. (2011). Molecules, 16(6), 4897–4911. [Link]

-

(PDF) Synthesis of 3,4-bis(2,5-dimethyl-3-thienyl)furan-2,5-dione from mucobromic acid. (2004). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. (2023). Pharmaceuticals, 16(5), 735. [Link]

-

2,5-Dimethylfuran-3-carbonyl chloride, 97%, Thermo Scientific. (n.d.). Fisher Scientific. Retrieved January 23, 2026, from [Link]

-

Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). (2011). Green Chemistry, 13(7), 1769-1772. [Link]

- Formaldehyde-Free Alcohol-Based Wood Adhesives Prepared by ROMP: High Bonding Strength and Excellent W

-

Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (2022). ACS Omega, 7(3), 2947–2963. [Link]

-

13 Friedel-Crafts Acylation. (n.d.). Retrieved January 23, 2026, from [Link]

-

Environmentally Friendly Nafion-Catalyzed Synthesis of Substituted 2-Ethyl-3-Methylquinolines from Aniline and Propionaldehyde under Microwave Irradiation. (2018). Molecules, 23(11), 2824. [Link]

-

and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). (2019). ACS Omega, 4(26), 22131–22142. [Link]

-

Discovery of Hexahydrofuro[3,2-b]furans as New Kinase-Selective and Orally Bioavailable JAK3 Inhibitors for the Treatment of Leukemia Harboring a JAK3 Activating Mutant. (2022). Journal of Medicinal Chemistry, 65(15), 10393–10413. [Link]

-

2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). ACS Omega, 6(47), 31693–31705. [Link]

-

Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. (2004). Tetrahedron Letters, 45(44), 8229–8231. [Link]

-

Friedel-Crafts Acylation of Anisole. (2006). Retrieved January 23, 2026, from [Link]

-

Production of Dimethylfuran for Liquid Fuels from Biomass-Derived Carbohydrates. (2007). Nature, 447(7147), 982–986. [Link]

-

Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]

-

The Friedel–Crafts acylation of anisole to synthesise 1. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

- A Sustainable and Room Temperature Curable Sol–Gel Formulation for the Preparation of Corrosion Resistant Hybrid Coatings Cros. (2026).

- A Sustainable and Room Temperature Curable Sol–Gel Formulation for the Preparation of Corrosion Resistant Hybrid Coatings Cross-Linked with Lignin. (2026).

-

Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives. (2011). PubMed. Retrieved January 23, 2026, from [Link]

-

Efficient Synthesis of the Liquid Fuel 2,5-Dimethylfuran from Biomass Derived 5-(Chloromethyl)Furfural at Room Temperature. (2021). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Friedel Crafts Acylation. (n.d.). Scribd. Retrieved January 23, 2026, from [Link]

-

Formaldehyde-Free Alcohol-Based Wood Adhesives Prepared by ROMP: High Bonding Strength and Excellent Water Resistance. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

-

Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2023). Molecules, 28(13), 5087. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. condor.depaul.edu [condor.depaul.edu]

- 3. 2,5-Dimethylfuran-3-carbonyl chloride 97 50990-93-7 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Safety Guide to 2,5-Dimethylfuran-3-carbonyl chloride for Research Professionals

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 2,5-Dimethylfuran-3-carbonyl chloride (CAS No. 50990-93-7). Moving beyond a standard Safety Data Sheet (SDS), this guide provides causal explanations for safety protocols, grounded in the chemical's reactivity and potential hazards, to foster a proactive safety culture in the laboratory.

Compound Profile and Core Hazard Analysis

2,5-Dimethylfuran-3-carbonyl chloride is a valuable reagent in organic synthesis and drug discovery.[1] However, its utility is matched by significant hazards, primarily stemming from its acyl chloride functional group. Understanding its fundamental chemical properties is the first step in a robust risk assessment.

Table 1: Physicochemical Properties of 2,5-Dimethylfuran-3-carbonyl chloride

| Property | Value | Source |

| CAS Number | 50990-93-7 | [2][3][4] |

| Molecular Formula | C₇H₇ClO₂ | [3][4] |

| Molecular Weight | 158.58 g/mol | [3][4] |

| Boiling Point | 203 °C (lit.) | [3] |

| Density | 1.19 g/mL at 25 °C (lit.) | [3] |

| Flash Point | 92 °C (197.6 °F) - closed cup | [3] |

| Refractive Index | n20/D 1.507 (lit.) | [3] |

GHS Hazard Classification: Deconstructed

The compound is classified as hazardous under OSHA (29 CFR 1910.1200).[2] The primary dangers are summarized below.

Table 2: GHS Hazard Identification

| Hazard Class | Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 1B | Danger | H314: Causes severe skin burns and eye damage.[2][3] |

| Serious Eye Damage | 1 | Danger | Causes serious eye damage.[2] |

| Acute Toxicity (Oral) | 4 | Warning | H302: Harmful if swallowed.[5] |

| Acute Toxicity (Dermal) | 4 | Warning | H312: Harmful in contact with skin.[5] |

| Acute Toxicity (Inhalation) | 4 | Warning | H332: Harmful if inhaled.[5] |

| STOT (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation.[2][6] |

| Flammable Liquids | 4 | Warning | Combustible liquid.[2] |

The Causality of Corrosivity: The Acyl Chloride Moiety

The severe corrosive nature of 2,5-Dimethylfuran-3-carbonyl chloride is not inherent to the molecule itself but is a consequence of its high reactivity. Acyl chlorides react vigorously and exothermically with nucleophiles. The most common laboratory nucleophile is water, present as atmospheric moisture, on skin, or in tissues.

Reaction with Water (Hydrolysis): C₇H₇ClO₂ + H₂O → C₇H₈O₃ (2,5-Dimethylfuran-3-carboxylic acid) + HCl (Hydrogen Chloride)

This reaction is rapid and produces hydrogen chloride gas, which upon contact with further moisture, forms hydrochloric acid. It is this byproduct that is responsible for the severe skin burns, eye damage, and respiratory tract irritation.[7] This fundamental reactivity dictates all handling, storage, and emergency protocols.

Risk Management: A Proactive Workflow

A self-validating safety system begins with a logical risk assessment process. The following workflow illustrates the transition from hazard identification to the implementation of robust control measures.

Caption: Risk Management Workflow for Hazardous Reagents.

Engineering Controls: Your Primary Barrier

Facilities must be equipped to handle this chemical's hazards.

-

Chemical Fume Hood: All manipulations of 2,5-Dimethylfuran-3-carbonyl chloride must be performed inside a certified chemical fume hood to control vapor inhalation.[8]

-

Emergency Eyewash and Safety Shower: These must be located in immediate proximity to the workstation.[2][8] Their availability is critical for mitigating accidental exposures.

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

PPE is the final barrier between the researcher and the chemical. The selection must be based on the dual threats of the organic compound and its corrosive hydrolysis byproduct.

Table 3: Mandatory PPE for Handling 2,5-Dimethylfuran-3-carbonyl chloride

| Body Part | Required PPE | Rationale and Specifications |